![molecular formula C16H20N4O2S B2381564 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone CAS No. 2195880-64-7](/img/structure/B2381564.png)
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone
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Description
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone, also known as TDP, is a novel compound with potential applications in scientific research.
Scientific Research Applications
Antimicrobial Activity
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone: exhibits antimicrobial properties. In a study by Kemskyi et al., a series of 4-(1,3,4-thiadiazol-2-yl)-containing polysubstituted pyrroles were synthesized from ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates. These compounds demonstrated inhibitory and bactericidal effects against certain bacteria and fungi. Notably, compounds 3a, 3c, 3e-h, and 3j displayed high activity against Klebsiella pneumoniae (MIC = 31.25 µg/mL) .
Protein Receptor Interaction
The calculated HOMO (highest occupied molecular orbital) energy level suggests that compound 3c is the most reactive ligand for protein receptor interactions. This information is crucial for understanding its potential as a drug candidate .
Molecular Docking Studies
Molecular docking data revealed that compound 3h has the highest affinity for the ThiM Klebsiella pneumoniae kinase. Such insights aid in drug design and optimization .
Anticancer Potential
While not directly studied for this compound, related 1,3,4-thiadiazole derivatives have shown promise in anticancer research. Future investigations could explore its effects on cancer cell lines .
Biological Evaluation
Consider evaluating its cytotoxic effects on leukemia cell lines (e.g., K562, Jurkat, MT-2) and HeLa human cervical carcinoma cells using MTT assays .
Other Applications
Although less explored, 1,3,4-thiadiazole compounds often find applications in materials science, organic electronics, and catalysis .
properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-19(2)13-5-3-4-12(10-13)15(21)20-8-6-14(7-9-20)22-16-18-17-11-23-16/h3-5,10-11,14H,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNLHANKRSETLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=NN=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone |
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